(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol
Overview
Description
(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C5H7FN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Related compounds have been shown to have excellent thermal stabilities
Metabolic Pathways
It is known that pyrazole derivatives can interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-1-methylpyrazole with formaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products include 4-fluoro-1-methyl-1H-pyrazole-3-carboxaldehyde and 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: The major products include 4-fluoro-1-methyl-1H-pyrazole-3-ylmethanol and 4-fluoro-1-methyl-1H-pyrazole-3-ylamine.
Substitution: The major products depend on the substituent introduced, such as 4-chloro-1-methyl-1H-pyrazol-3-ylmethanol or 4-iodo-1-methyl-1H-pyrazol-3-ylmethanol.
Scientific Research Applications
(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: This compound shares the pyrazole core with (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol but has a pyridine ring attached, which may confer different biological activities.
4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol: This compound also contains a fluorinated pyrazole ring but has a phenol group, which can influence its chemical reactivity and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity. The presence of the fluorine atom and the hydroxyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-fluoro-1-methylpyrazol-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBSTDKPCIAXSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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